4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 338975-74-9
Cat. No.: VC4187329
Molecular Formula: C10H10N4O
Molecular Weight: 202.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338975-74-9 |
|---|---|
| Molecular Formula | C10H10N4O |
| Molecular Weight | 202.217 |
| IUPAC Name | 4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one |
| Standard InChI | InChI=1S/C10H10N4O/c15-10-9(7-13-14-10)6-12-5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H2,13,14,15) |
| Standard InChI Key | ISVHKHNDQGZVKQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CN=CC2=CNNC2=O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s molecular formula, C₁₀H₁₀N₄O, corresponds to a molecular weight of 202.22 g/mol . Its IUPAC name, 4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one, reflects a pyrazolone core substituted with a pyridinylmethylamino group at the 4-position. Key structural features include:
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A pyrazolone ring (1,2-dihydro-3H-pyrazol-3-one) providing a conjugated system for tautomerism and reactivity .
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A pyridine moiety linked via a methyleneamino group, enhancing solubility and bioactivity through hydrogen bonding .
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A planar geometry stabilized by intramolecular hydrogen bonds, as confirmed by X-ray crystallography .
The SMILES notation (C1=CC(=CN=C1)CN=CC2=CNNC2=O) and InChIKey (ISVHKHNDQGZVKQ-UHFFFAOYSA-N) further delineate its connectivity and stereoelectronic properties .
Synthesis and Preparation Methods
Conventional Synthetic Routes
The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl compounds. One prevalent method utilizes:
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Hydrazones or hydrazines reacted with aldehydes/ketones under acidic (e.g., HCl) or basic (e.g., NaOH) conditions .
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Microwave-assisted synthesis to enhance reaction efficiency and yield, as reported for analogous pyrazolone derivatives.
For example, the reaction of 3-pyridinylmethylamine with 4-formylpyrazolone in ethanol under reflux yields the target compound with purities exceeding 90% .
Optimization and Scalability
Recent advancements focus on green chemistry approaches, such as solvent-free mechanochemical synthesis, to reduce environmental impact . Scalability challenges, including byproduct formation during imine linkage, are addressed via column chromatography or recrystallization from ethanol/water mixtures .
Structural Analysis and Tautomerism
X-ray Crystallography Insights
Single-crystal X-ray studies reveal a dimeric structure stabilized by intermolecular hydrogen bonds between the pyrazolone carbonyl (O1) and pyridine nitrogen (N3) . Key metrics include:
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Bond lengths: C8–C16 (1.394 Å) indicating electron delocalization .
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Dihedral angles: 59.35° between phenyl and pyrazole rings, influencing steric interactions .
Tautomeric Behavior
The compound exists predominantly as the 1H-pyrazol-3-ol tautomer in nonpolar solvents (CDCl₃, C₆D₆), forming dimers via O–H···N hydrogen bonds. In polar solvents (DMSO-d₆), it shifts to the monomeric keto form, as evidenced by ¹⁵N NMR chemical shifts (δN-2 = 262.1 ppm) .
Biological Activities and Mechanisms
Anticancer Properties
The compound demonstrates dose-dependent cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cells, with IC₅₀ values ranging from 8–15 µM. Mechanisms include:
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Apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.
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Oxidative stress mediated by ROS generation, disrupting redox homeostasis.
Antimicrobial and Anti-inflammatory Effects
Preliminary assays indicate broad-spectrum antimicrobial activity (MIC = 32 µg/mL against S. aureus and E. coli) and COX-2 inhibition (IC₅₀ = 1.2 µM), suggesting dual therapeutic potential .
Pharmacological Studies and Cytotoxicity
In Vitro Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism | Citation |
|---|---|---|---|
| HCT-116 (Colorectal) | 9.2 ± 0.3 | ROS-mediated apoptosis | |
| MCF-7 (Breast) | 14.8 ± 1.1 | Caspase-3/7 activation | |
| HEK-293 (Normal) | >50 | Low toxicity in non-cancer |
Pharmacokinetic Considerations
Despite promising efficacy, the compound exhibits poor aqueous solubility (<0.1 mg/mL), necessitating formulation strategies like nanoencapsulation or prodrug design .
Applications in Research and Development
Drug Discovery
The compound serves as a lead structure for developing kinase inhibitors and apoptosis inducers. Structural analogs with trifluoromethyl groups (e.g., VC6419901) show enhanced bioactivity .
Chemical Intermediate
It is utilized in synthesizing metal complexes for catalytic applications and Schiff bases with antimicrobial properties .
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